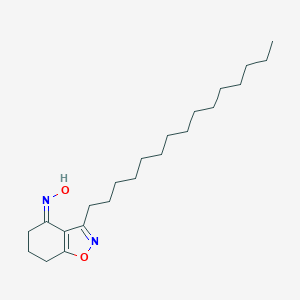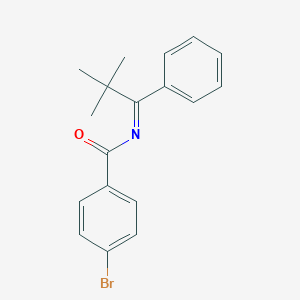![molecular formula C28H29NO2 B273761 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, also known as C-1311, is a synthetic compound that belongs to the class of indeno[1,2-b]quinolines. This compound has been found to exhibit anticancer properties and has been the subject of scientific research for its potential use in cancer treatment.
Mécanisme D'action
The exact mechanism of action of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is not fully understood. However, it has been suggested that 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione induces cell death by inducing oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been found to inhibit the activity of certain enzymes involved in cancer cell metabolism and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its potent anticancer activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione. One direction is to further investigate its mechanism of action and identify the specific targets involved in its anticancer activity. Another direction is to optimize the synthesis of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione and develop more effective formulations for in vivo administration. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in animal models before it can be considered for clinical trials.
Méthodes De Synthèse
The synthesis of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2,3-dimethyl-1-phenyl-1,2,3,4-tetrahydroquinoline in the presence of a base. The resulting product is then treated with butyl lithium to obtain 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione.
Applications De Recherche Scientifique
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exhibits cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anticancer activity of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in animal models of breast and lung cancer.
Propriétés
Nom du produit |
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
|---|---|
Formule moléculaire |
C28H29NO2 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
5-butyl-7,7-dimethyl-10-phenyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C28H29NO2/c1-4-5-15-29-21-16-28(2,3)17-22(30)24(21)23(18-11-7-6-8-12-18)25-26(29)19-13-9-10-14-20(19)27(25)31/h6-14,23H,4-5,15-17H2,1-3H3 |
Clé InChI |
DOUSGGFJFBCVNW-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C(C3=C1C4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)CC(C2)(C)C |
SMILES canonique |
CCCCN1C2=C(C(C3=C1C4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)CC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)

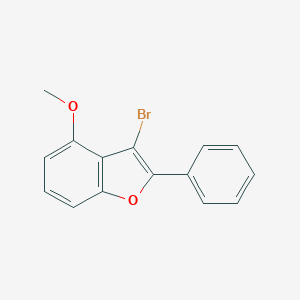

![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
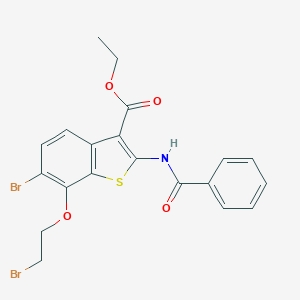
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
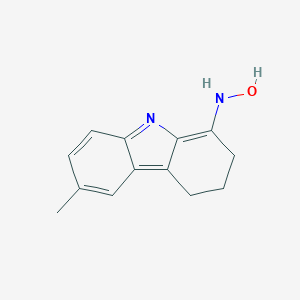
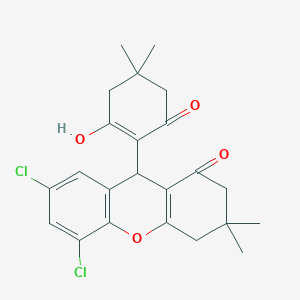
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
